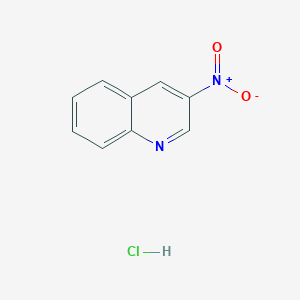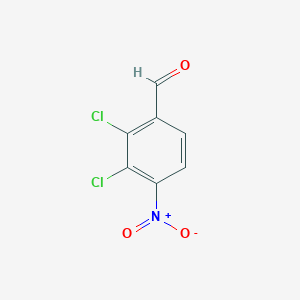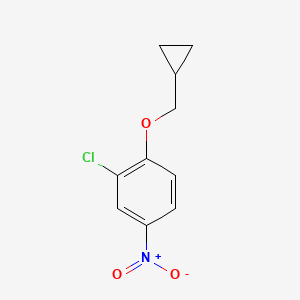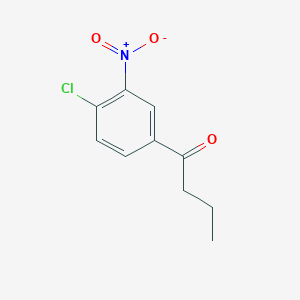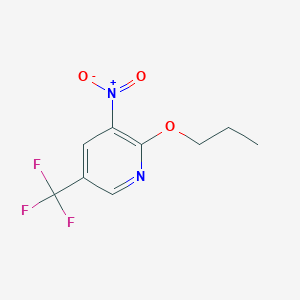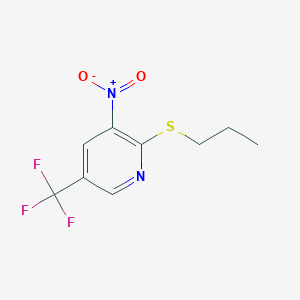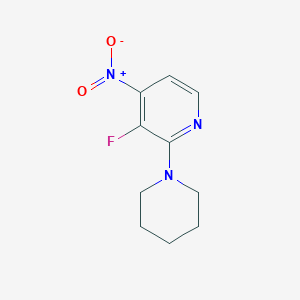
3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine is a heterocyclic compound that contains a fluorine atom, a nitro group, and a piperidine ring attached to a pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the nitro group can significantly alter the compound’s chemical and physical properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine typically involves the introduction of the fluorine and nitro groups onto a pyridine ring, followed by the attachment of the piperidine moiety. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a piperidine nucleophile. For example, 3-bromo-4-nitropyridine can be reacted with piperidine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 3-Fluoro-4-amino-2-(piperidin-1-YL)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Piperidine N-oxides and other oxidized products.
Scientific Research Applications
3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitro group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target. The piperidine ring can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitro-2-(morpholin-4-YL)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Fluoro-3-nitro-4-(piperidin-1-YL)pyridine: Similar structure but with different positions of the fluorine and nitro groups.
3-Fluoro-4-nitro-2-(pyrrolidin-1-YL)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine is unique due to the specific combination of the fluorine atom, nitro group, and piperidine ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-nitro-2-piperidin-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-9-8(14(15)16)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFALAJMPQMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
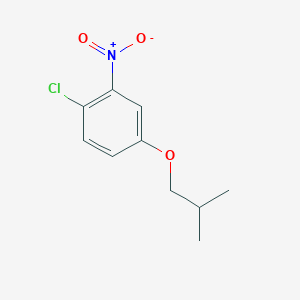
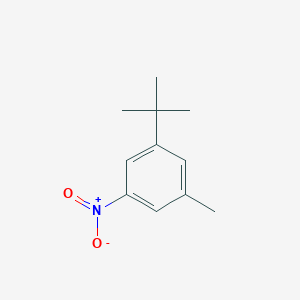
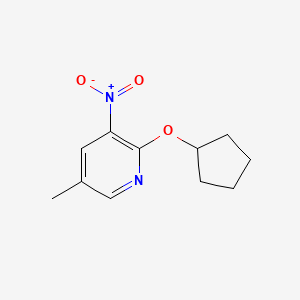
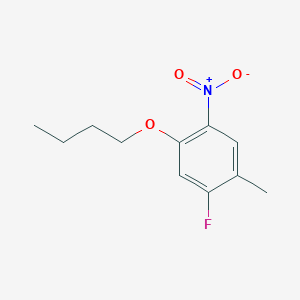
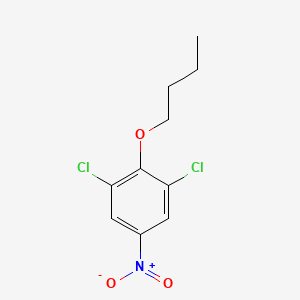
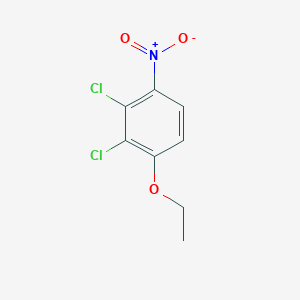

![1-[(4-Nitrophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B8028575.png)
